molecular formula C24H24N2O5S B12342428 ethyl 4-(2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamido)benzoate

ethyl 4-(2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamido)benzoate

Cat. No.: B12342428
M. Wt: 452.5 g/mol
InChI Key: LBAZEASUUPNRIA-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamido)benzoate is a heterocyclic compound featuring a pyridinone core substituted with a phenylthio-methyl group, a methoxy group, and an acetamido-benzoate ester moiety. The compound’s design integrates features known to influence pharmacokinetics, such as ester groups (enhancing solubility) and aromatic systems (enabling π-π interactions with biological targets) .

Properties

Molecular Formula

C24H24N2O5S

Molecular Weight

452.5 g/mol

IUPAC Name

ethyl 4-[[2-[5-methoxy-4-oxo-2-(phenylsulfanylmethyl)pyridin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C24H24N2O5S/c1-3-31-24(29)17-9-11-18(12-10-17)25-23(28)15-26-14-22(30-2)21(27)13-19(26)16-32-20-7-5-4-6-8-20/h4-14H,3,15-16H2,1-2H3,(H,25,28)

InChI Key

LBAZEASUUPNRIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted under acidic conditions.

    Introduction of the phenylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group with a phenylsulfanyl anion.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The dihydropyridine ring can be reduced to a piperidine ring using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like thiols, amines, or halides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The dihydropyridine ring is known to interact with calcium channels, which could be a potential pathway for its action in medical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid structure, combining pyridinone, phenylthio, and benzoate functionalities. Below is a comparative analysis with analogous molecules from the evidence:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Reported Properties/Applications Reference
Ethyl 4-(2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamido)benzoate (Target Compound) Pyridinone 5-methoxy, 2-(phenylthio)methyl, acetamido-benzoate ester Hypothesized enzyme inhibition
Ethyl 4-(2-(5-methoxy-1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate (Compound A22) Benzoimidazole 5-methoxy, thioacetamido-benzoate ester Antimicrobial activity (in vitro)
Ethyl 4-(2-(1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate (Compound A21) Benzoimidazole Unsubstituted thioacetamido-benzoate ester Lower solubility vs. A22
Ethyl 4-(2-(5-pyridin-4-yl)-1,3,4-oxadiazole-2-yl thio)acetamido)benzoate (Compound A24) Oxadiazole + pyridine Pyridinyl-oxadiazole, thioacetamido-benzoate ester Anticancer potential (computational)

Key Observations

Core Heterocycle Influence: The target compound’s pyridinone core distinguishes it from benzoimidazole (A21/A22) and oxadiazole (A24) analogs. In contrast, benzoimidazoles (A21/A22) exhibit stronger hydrogen-bonding capacity due to their fused aromatic system, which may enhance binding to protease enzymes .

Substituent Effects: The phenylthio-methyl group in the target compound introduces steric bulk and lipophilicity, which could improve membrane permeability compared to A21/A22’s simpler thioether groups. The acetamido-benzoate ester is a common feature across all compounds, likely serving as a prodrug moiety to enhance oral bioavailability .

Synthetic Accessibility: The target compound’s synthesis involves multi-step reactions, including TLC-monitored coupling of pyridinone intermediates with benzoate esters, similar to methods used for A21–A24 . However, the phenylthio-methyl substitution requires additional thioetherification steps, increasing synthetic complexity compared to A21/A22.

Biological Activity Trends: While direct data for the target compound are unavailable, A22 (5-methoxy-benzoimidazole analog) demonstrated superior antimicrobial activity over A21, attributed to the electron-donating methoxy group enhancing target interaction . This suggests that the target compound’s 5-methoxy group on pyridinone may similarly optimize bioactivity. A24’s oxadiazole-pyridine hybrid showed computational docking affinity for kinase targets, highlighting the importance of heterocycle fusion in drug design—a strategy applicable to the target compound’s pyridinone-benzoate system .

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